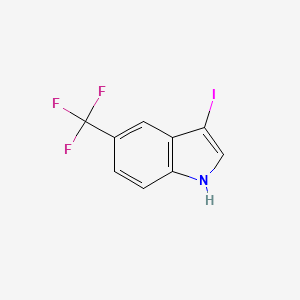

3-iodo-5-(trifluoromethyl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-5-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGUJOTQZZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459232 | |

| Record name | 3-iodo-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440363-05-3 | |

| Record name | 3-iodo-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 5 Trifluoromethyl 1h Indole and Its Structural Analogues

Precursor-Directed Approaches to the 3-Iodo-5-(trifluoromethyl)-1H-indole Framework.

Constructing the indole (B1671886) core with the desired substituents already in place on the precursors is a common and effective strategy. This approach allows for a high degree of control over the final substitution pattern.

Synthesis from Substituted Anilines (e.g., 2-iodo-4-trifluoromethylaniline).

A prominent precursor-directed approach for synthesizing substituted indoles is the Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. ub.eduwikipedia.org For the synthesis of the 5-(trifluoromethyl)-1H-indole framework, 2-iodo-4-(trifluoromethyl)aniline is a key starting material. This aniline (B41778) derivative can be coupled with a suitable alkyne, followed by cyclization to form the indole ring.

A notable application of this methodology is the synthesis of 5-trifluoromethyltryptamine and 5-trifluoromethyltryptophole, which proceeds through a regioselective, palladium-catalyzed coupling and annulation of 2-iodo-4-trifluoromethylaniline with functionalized alkynes. researchgate.net This strategy can be adapted to synthesize the core of this compound. The initial step would involve the formation of 5-(trifluoromethyl)-1H-indole, which can then undergo regioselective iodination at the C3 position as described in section 2.2.1.

The general Larock indole synthesis involves the reaction of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride salt like lithium chloride. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligands can be crucial when using less reactive o-bromo or o-chloroanilines. nih.gov

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| o-Iodoaniline | Disubstituted Alkyne | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | Good to Excellent | wikipedia.org |

| o-Bromoaniline | Disubstituted Alkyne | Pd(0)/P(tBu)₃ | Na₂CO₃ | Dioxane | Good | nih.gov |

| 2-Iodo-4-(trifluoromethyl)aniline | Functionalized Alkyne | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | Not specified | researchgate.net |

Cyclization Reactions Utilizing α-(trifluoromethyl)styrenes and Related Intermediates.

Another precursor-based method involves the cyclization of suitably substituted styrenes. The synthesis of 3-(trifluoromethyl)indoles can be achieved through the radical-initiated cyclization of α-(trifluoromethyl)styrenes. vu.nl This approach could be conceptually applied to the synthesis of 5-(trifluoromethyl)indoles if the starting styrene (B11656) possesses the trifluoromethyl group at the appropriate position on the phenyl ring. Subsequent iodination would then be required to furnish the final product.

Direct Functionalization Strategies on Indole Scaffolds for Iodo- and Trifluoromethyl Group Installation.

Direct functionalization of a pre-formed indole ring is a highly atom-economical approach to introduce the desired iodo and trifluoromethyl substituents.

Regioselective Iodination at the C3 Position.

The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. The direct iodination of 5-(trifluoromethyl)-1H-indole at the C3 position can be achieved using various electrophilic iodine reagents. Common reagents for this transformation include molecular iodine (I₂) and N-iodosuccinimide (NIS). acsgcipr.org The reaction is typically carried out in a suitable solvent, and the choice of conditions can influence the yield and selectivity. For instance, iodine-catalyzed electrophilic substitution has been demonstrated for the synthesis of various substituted indoles. nih.gov While direct C5-iodination of indoles has also been reported, the inherent reactivity of the C3 position makes it the preferential site for electrophilic attack in the absence of directing groups that would favor other positions. rsc.orgrsc.org

| Indole Substrate | Iodinating Reagent | Conditions | Product | Reference |

| Indole | I₂ | Various solvents | 3-Iodoindole | acsgcipr.org |

| Indole | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | 3-Iodoindole | acsgcipr.org |

| 5-Methoxy-1H-indole | I₂ | Acetic Acid | 3-Iodo-5-methoxy-1H-indole | nih.gov |

Introduction of the Trifluoromethyl Group via Electrophilic or Radical Processes.

The introduction of a trifluoromethyl group onto an indole scaffold can be accomplished through either electrophilic or radical pathways. researchgate.net

Electrophilic Trifluoromethylation: This approach utilizes reagents that deliver an electrophilic "CF₃⁺" equivalent. Hypervalent iodine reagents, such as Togni's reagents, are prominent examples of electrophilic trifluoromethylating agents. nih.govrsc.orgrsc.org These reagents can react with the nucleophilic C3 position of an indole. For the synthesis of the target compound, this would involve the trifluoromethylation of a 3-unsubstituted-5-(trifluoromethyl)-1H-indole, which is not a direct route to the desired this compound. Alternatively, one could envision the trifluoromethylation of a 3-iodoindole; however, the electronic properties of the starting material would significantly influence the feasibility and outcome of this reaction.

Radical Trifluoromethylation: Radical trifluoromethylation offers a powerful alternative. Reagents such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and Umemoto's reagents can serve as sources of the trifluoromethyl radical (•CF₃). vu.nlwikipedia.org This radical can then add to the indole ring. The regioselectivity of radical trifluoromethylation on indoles can be influenced by the reaction conditions and the substituents present on the indole ring. Computational and experimental studies have shown that the site of trifluoromethylation can be predicted and controlled. vu.nl

| Trifluoromethylation Type | Reagent | Typical Substrate | Reference |

| Electrophilic | Togni's Reagent | Indole | nih.govrsc.org |

| Radical | CF₃I / Triethylborane | Arene | wikipedia.org |

| Radical | CF₃SO₂Na (Langlois' reagent) | Indole | vu.nl |

| Radical | Umemoto's Reagents | Indole | researchgate.net |

Catalytic Approaches in the Synthesis of this compound.

Catalytic methods provide efficient and often more environmentally benign routes to functionalized indoles.

As mentioned in section 2.1.1, the Larock indole synthesis is a key palladium-catalyzed method for constructing the indole core from o-iodoanilines. ub.eduwikipedia.orgnih.gov This represents a catalytic approach to the 5-(trifluoromethyl)-1H-indole framework, which is a precursor to the final target molecule.

Furthermore, copper-catalyzed trifluoromethylation reactions have been developed. For instance, the use of a fluoroform-derived "ligandless" CuCF₃ reagent has been shown to trifluoromethylate 3-iodoindole. amazonaws.com This demonstrates the feasibility of introducing a trifluoromethyl group onto an iodinated indole scaffold under copper catalysis.

Palladium-catalyzed C-H functionalization is another powerful tool. While not a direct synthesis of the target molecule from simple precursors, it allows for the introduction of various groups onto the indole ring. For example, palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed for the synthesis of trifluoromethyl-containing indoles and indolines. nih.gov Conceptually, catalytic C-H iodination or trifluoromethylation of the appropriate indole precursor could also be envisioned.

Palladium-Catalyzed Coupling/Annulation Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to indole formation is well-documented. For the synthesis of trifluoromethyl-containing indoles, palladium-catalyzed annulation reactions offer a powerful tool for constructing the indole nucleus with the trifluoromethyl group already in place.

A notable strategy involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, providing a direct route to various trifluoromethyl-containing indoles and indolines. nih.govrsc.org The regioselectivity of this annulation is controlled by the structure of the alkene substrate. For instance, the reaction of γ,δ-alkenes undergoes a [4+1] annulation to form indoles, while β,γ-alkenes participate in a [3+2] heteroannulation to yield indolines. nih.govrsc.org This method allows for the assembly of the core structure, which can then be subjected to further functionalization, such as iodination at the C3 position, to yield the target compound.

Another established palladium-catalyzed route to indoles is the Larock indole synthesis, which involves the reaction of halo-anilines with alkynes. nih.gov This methodology can be adapted for the synthesis of complex, fused tricyclic indole skeletons. While not directly demonstrating the synthesis of this compound, the principles of intramolecular Larock indole annulation using a Pd2(dba)3/DtPBF catalyst system highlight the potential for constructing highly substituted indoles. nih.gov The synthesis of indole-3-carboxylates on a solid support has also been achieved via an intramolecular palladium-catalyzed condensation of halophenylenaminoesters, showcasing the versatility of palladium catalysis in creating diverse indole derivatives.

Furthermore, palladium nanoparticle-catalyzed intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines has been employed to produce a variety of indoles, including those with ester and methyl substitutions. rsc.org These examples underscore the broad applicability of palladium-catalyzed methods in indole synthesis. The synthesis of the specific target molecule, this compound, through a direct palladium-catalyzed coupling/annulation that installs both the trifluoromethyl and iodo groups in a single step is not extensively reported. A more plausible synthetic route would involve the palladium-catalyzed construction of the 5-(trifluoromethyl)-1H-indole core, followed by a regioselective electrophilic iodination at the C3 position.

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Dual Functionalization of Alkenes | Unactivated alkenes, Trifluoroacetimidoyl chlorides | Palladium | Trifluoromethyl-containing indoles/indolines | nih.govrsc.org |

| Intramolecular Larock Annulation | Internal alkyne tethered ortho-iodoanilines | Pd2(dba)3/DtPBF | 3,4-fused tricyclic indoles | nih.gov |

| Intramolecular Heck Cyclization | N-vinyl and N-allyl-2-haloanilines | Palladium nanoparticles | Substituted indoles | rsc.org |

| Intramolecular Condensation | Halophenylenaminoesters | Palladium | Indole-3-carboxylates |

Oxidative Cyclization Methodologies

Oxidative cyclization represents another powerful approach for the synthesis of substituted indoles. These methods often involve the formation of a key C-N or C-C bond through an oxidative process, leading to the indole ring system.

A significant advancement in the synthesis of 3-(trifluoromethyl)indoles is the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes. researchgate.netamanote.com In this methodology, treatment of the styrene precursor with cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant promotes an intramolecular C-H/N-H coupling. researchgate.net This reaction proceeds via a radical 5-endo-trig cyclization, facilitated by two sequential one-electron oxidations mediated by the cerium catalyst. researchgate.net The starting o-sulfonamido-α-(trifluoromethyl)styrenes can be prepared from 2-iodoanilines through a palladium-catalyzed coupling with a trifluoromethyl-containing vinyl species. researchgate.net This method provides a direct route to 3-(trifluoromethyl)indoles, which can then be iodinated at the C3 position.

Electrochemical methods also offer an alternative for oxidative cyclization. For instance, an electrochemical approach has been developed that triggers the cyclization of N-substituted acrylamide (B121943) alkenes with fluoroalkyl sources, although this particular method leads to the oxidative cleavage of the indole C(2)=C(3) bond to form isoquinoline-1,3-diones. researchgate.net While not directly yielding the desired indole, it highlights the potential of electrochemical techniques in mediating complex cyclization and functionalization cascades.

Furthermore, a cascade radical trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF3 has been reported. beilstein-journals.orgnih.gov This reaction proceeds through a radical pathway to generate novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov The nature of the substituent at the C3 position of the indole ring dictates the outcome, leading to either bis- or mono-trifluoromethylthiolated products. beilstein-journals.orgnih.gov This demonstrates the potential for radical-based oxidative cyclizations to introduce trifluoromethyl-containing groups and construct complex heterocyclic systems in a single transformation.

Table 2: Oxidative Cyclization Methods for the Synthesis of Trifluoromethylated Indole Derivatives

| Substrate | Reagent/Catalyst | Key Transformation | Product | Reference |

| o-Sulfonamido-α-(trifluoromethyl)styrenes | Cerium (IV) ammonium nitrate (CAN) | Intramolecular C-H/N-H coupling | 3-(Trifluoromethyl)indoles | researchgate.netamanote.com |

| N-Substituted acrylamide alkenes | Electrochemical conditions, Fluoroalkyl source | Fluoroalkylation/cyclization/indole oxidative cleavage | Tri-/difluoromethylated 2-(2-acetylphenyl)isoquinoline-1,3-diones | researchgate.net |

| N-[(3-aryl)propioloyl]indoles | AgSCF3, K2S2O8 | Cascade trifluoromethylthiolation and cyclization | Bis- or mono(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-ones | beilstein-journals.orgnih.gov |

Application of Green Catalysis in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Microwave irradiation has emerged as a key technology in green chemistry, often leading to shorter reaction times, higher yields, and reduced side products. tandfonline.com The synthesis of 3-(trifluoromethyl)indole derivatives has been successfully achieved using microwave-assisted organic synthesis. tandfonline.com For example, the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes, promoted by cerium (IV) ammonium nitrate (CAN), can be efficiently carried out under microwave irradiation in tert-butyl alcohol to afford 3-trifluoromethylated indoles. researchgate.net

Another green approach involves the use of novel catalyst systems that can operate under mild or solvent-free conditions. For instance, a Lewis acid–surfactant–SiO2-combined (LASSC) nanocatalyst has been developed for the synthesis of bis(indolyl)methanes under microwave irradiation with grinding, eliminating the need for a solvent. tandfonline.com Furthermore, a green vulcanization method for indole compounds has been reported using triphosgene (B27547) as a reducing agent and sodium cyclopropyl (B3062369) sulfinate or sodium aryl sulfinate as the vulcanization reagent in acetonitrile under an ice bath. google.com This method avoids the use of odorous thiophenols and environmentally harmful phosphorus-based reducing agents. google.com

The use of carbon dioxide (CO2) as a renewable C1 source is another hallmark of green chemistry. A copper-catalyzed radical trifluoromethylative dearomatization of indoles with CO2 has been developed to synthesize CF3-containing spirocyclic indolines. acs.org This multicomponent reaction proceeds with high selectivity and functional group tolerance under mild conditions. acs.org While these examples may not directly produce this compound, they demonstrate the growing toolkit of green synthetic methods available for the preparation of complex indole derivatives.

Table 3: Green Catalysis Approaches in Indole Synthesis

| Green Aspect | Reaction | Conditions | Product | Reference |

| Microwave Irradiation | Oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes | CAN, tert-butyl alcohol, microwave | 3-(Trifluoromethyl)indoles | researchgate.nettandfonline.com |

| Solvent-Free | Synthesis of bis(indolyl)methanes | LASSC nanocatalyst, microwave, grinding | Bis(indolyl)methanes | tandfonline.com |

| Green Reagents | Vulcanization of indoles | Triphosgene, sodium sulfinate, acetonitrile, ice bath | Indole sulfide (B99878) products | google.com |

| CO2 Utilization | Radical trifluoromethylative dearomatization of indoles | Cu catalyst, CO2 | CF3-containing spirocyclic indolines | acs.org |

Protective Group Strategies for Nitrogen Functionalization in this compound Synthesis

The protection of the indole nitrogen is a critical consideration in the multi-step synthesis of complex indole derivatives. The choice of a suitable protecting group can influence the reactivity of the indole ring, prevent undesired side reactions, and facilitate purification. For a substrate like this compound, which contains a strongly electron-withdrawing group and is subject to electrophilic substitution, the protecting group strategy must be carefully planned.

Commonly used nitrogen protecting groups for indoles include the tert-butoxycarbonyl (Boc) group, which is favored for its ease of introduction and removal under acidic conditions. researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is another widely used protecting group that can be cleaved under mild basic conditions. researchgate.net

For syntheses involving reactions that are sensitive to the electronic nature of the indole ring, more specialized protecting groups are often employed. The 2-phenylsulfonylethyl group has been shown to be a useful alkyl protecting group for the indole nitrogen, which can be readily removed under basic conditions. researchgate.net The use of a p-methoxyphenylsulfonyl group has been demonstrated to influence the metallation of 2-bis(ethylthio)-methyl-1-(phenylsulfonyl)indole, indicating that the choice of sulfonyl protecting group can modulate the reactivity of the indole core. researchgate.net

In the context of enantiospecific synthesis, the 9-phenyl-9-fluorenyl (Pf) group has proven effective in preventing racemization of α-amino compounds and has been used in the synthesis of complex molecules. nih.gov This bulky protecting group is typically introduced using 9-bromo-9-phenylfluorene. nih.gov

The selection of a protecting group for the synthesis of this compound would depend on the specific reaction sequence. For instance, if the iodination step is to be carried out via electrophilic substitution on the 5-(trifluoromethyl)-1H-indole precursor, a protecting group that directs the electrophile to the C3 position or at least does not hinder the reaction would be advantageous. Conversely, if the indole nitrogen itself needs to be functionalized, a protecting group that can be selectively removed without affecting other functional groups in the molecule is essential. The stability of the protecting group to the conditions required for both the introduction of the trifluoromethyl group and the subsequent iodination is a paramount consideration.

Table 4: Nitrogen Protecting Groups for Indole Synthesis

| Protecting Group | Abbreviation | Common Introduction Reagents | Common Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Acidic conditions (e.g., TFA) | researchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild basic conditions (e.g., piperidine) | researchgate.net |

| 2-Phenylsulfonylethyl | - | 2-Phenylsulfonylethyl chloride | Basic conditions | researchgate.net |

| p-Methoxyphenylsulfonyl | - | p-Methoxyphenylsulfonyl chloride | - | researchgate.net |

| 9-Phenyl-9-fluorenyl | Pf | 9-Bromo-9-phenylfluorene | - | nih.gov |

Elucidating the Reactivity Profile and Reaction Mechanisms of 3 Iodo 5 Trifluoromethyl 1h Indole

Exploration of Cross-Coupling Reactivities at the C3-Iodine Position

The carbon-iodine bond at the C3 position of the indole (B1671886) ring is a key site for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted indole derivatives.

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds and other coupled products. libretexts.org For 3-iodoindoles, including those with electron-withdrawing groups like the trifluoromethyl group, the Suzuki-Miyaura coupling provides an efficient route to 3-arylindoles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Haloindoles

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chloroindazole | 5-Indole boronic acid | SPhos/XPhos with Pd source | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Various arylboronic acids | Pd(PPh₃)₄ | NaHCO₃ | Toluene/H₂O | - | Moderate to good | rsc.org |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2/XPhos | - | - | - | Good to excellent | nih.govbldpharm.com |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. researchgate.net 3-Iodoindoles are known to readily participate in Sonogashira couplings to afford 3-alkynylindoles.

Typical conditions for the Sonogashira coupling of 3-iodoindoles involve a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, often CuI, in the presence of an amine base such as triethylamine (B128534) (Et₃N), which can also serve as the solvent. organic-chemistry.orgresearchgate.net The reactions are generally carried out under mild conditions, often at room temperature. researchgate.net The high reactivity of the C-I bond in 3-iodoindoles makes them excellent substrates for this transformation. researchgate.net The electron-withdrawing nature of the trifluoromethyl group in 3-iodo-5-(trifluoromethyl)-1H-indole is anticipated to facilitate the oxidative addition step, making it a good candidate for Sonogashira coupling with a variety of terminal alkynes. rsc.org

Table 2: General Conditions for Sonogashira Coupling of 3-Iodoindoles

| 3-Iodoindole Derivative | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| N,N-Dialkyl-o-(1-alkynyl)anilines precursor | Terminal alkynes | Pd/Cu | Et₃N | Et₃N | 50 °C | High | researchgate.net |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene derivatives | Pd(II)/CuI | - | - | - | 69-90% | rsc.org |

| 1,8-Diiodonaphthalene (analogous dihalide) | Propargylic alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | 23 °C | 71% | researchgate.net |

Stille and Heck Cross-Coupling Pathways

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. rsc.orgwikipedia.org The reaction mechanism involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to give the coupled product. wikipedia.org For 3-iodoindoles, Stille coupling provides a pathway to introduce various organic substituents at the C3-position. While specific examples with this compound are scarce in the provided results, the general reactivity of 3-iodoindoles suggests its utility in this reaction. For instance, the Stille coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with organotin reagents has been reported to proceed in moderate yields. mdpi.com

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.gov This reaction is a powerful method for the synthesis of substituted alkenes. nih.gov The intramolecular Heck reaction of 2-haloanilides has been effectively used to construct complex polycyclic indole structures. nih.gov The intermolecular Heck reaction of 3-iodoindoles with alkenes would lead to 3-vinylindoles. The reaction conditions typically involve a palladium catalyst, a base, and an appropriate solvent. The electron-withdrawing trifluoromethyl group on the indole ring of this compound would likely enhance its reactivity as the halide component in the Heck reaction.

Table 3: Overview of Stille and Heck Coupling with Haloindoles and Analogs

| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

| Stille | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Organotin compound | PdCl₂(MeCN)₂ | DMF, 40°C | 3-Substituted indole-2-carbonitriles | mdpi.com |

| Heck (intramolecular) | Tricyclic β-methoxy α,β-unsaturated 2-iodoanilide | - | Pd₂(dba)₃ | 110°C | Pentacyclic spirooxindole | nih.gov |

Transformations Involving the Trifluoromethyl Substituent

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. rsc.org The reactivity of the CF₃ group itself, particularly through C-F bond activation, offers further avenues for molecular diversification.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. rsc.org However, recent advances have demonstrated that under specific conditions, C-F bonds in trifluoromethyl groups can be functionalized. rsc.org These transformations are often mediated by transition metals or photoredox catalysts. For trifluoromethyl-containing aromatic compounds, including indoles, C-F bond activation can lead to the formation of difluoroalkylated products. While direct C-F bond activation on this compound has not been specifically reported in the search results, the general principles of C-F bond functionalization in trifluoromethylated aromatics are applicable. These reactions often proceed through single-electron transfer (SET) processes, generating radical intermediates that can be trapped by various reagents. rsc.org

Electrophilic and Nucleophilic Reactivity of the Indole Core

The indole nucleus is generally characterized by its high electron density, making it susceptible to electrophilic attack, particularly at the C3 position. quora.com However, the presence of both a C5-trifluoromethyl group and a C3-iodo substituent significantly modulates this inherent reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole system towards electrophilic attack. Conversely, the pyrrole (B145914) ring remains the more reactive moiety.

Despite the presence of the deactivating trifluoromethyl group, the indole core, particularly in related trifluoromethyl-substituted indoles, remains reactive towards electrophiles. mdpi.com The C3 position of indole is the most nucleophilic and typically the primary site for electrophilic substitution. quora.com In the case of this compound, the C3 position is already substituted. Therefore, electrophilic attack would be directed to other positions on the indole ring.

The directing effects of the existing substituents play a crucial role. The NH group of the pyrrole ring strongly activates the C2 position. The trifluoromethyl group at C5 deactivates the benzene ring, making substitution at C4, C6, and C7 less favorable than at the C2 position. Research on the halogenation of 2-CF3-indole shows that the molecule is highly reactive towards electrophiles, affording C3-halogenated products readily. mdpi.com This indicates the powerful activating effect of the indole nitrogen. For this compound, electrophilic attack is most likely to occur at the C2 position, driven by the nitrogen atom's directing ability.

Reactions involving the functionalization of indoles bearing trifluoromethyl groups have been successfully demonstrated. For instance, iodine-catalyzed reactions of trifluoromethyl(indolyl)phenylmethanols with other indoles proceed efficiently to form diindolylmethanes, showcasing the tolerance and reactivity of the trifluoromethyl-indole scaffold in electrophilic substitution-type reactions. nih.govbeilstein-journals.org

Table 1: Electrophilic Substitution Reactions on Substituted Indoles

| Indole Reactant | Electrophile/Reagent | Product Type | Key Finding | Reference |

| 2-(Trifluoromethyl)-1H-indole | N-Iodosuccinimide (NIS) | 3-Iodo-2-(trifluoromethyl)-1H-indole | Halogenation occurs readily at C3 despite the electron-withdrawing CF3 group. | mdpi.com |

| 5-Methoxy-1H-indole | Trifluoromethyl(indolyl)phenylmethanol / I₂ catalyst | Unsymmetrical Diindolylmethane | Iodine catalyzes the electrophilic substitution on the electron-rich indole. | nih.govbeilstein-journals.org |

| 5,6-Difluoro-1H-indole | Trifluoromethyl(indolyl)phenylmethanol / I₂ catalyst | Unsymmetrical Diindolylmethane | Electron-withdrawing groups on the indole are tolerated in the substitution reaction. | nih.govbeilstein-journals.org |

The C3-iodo bond in this compound is the primary site for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, facilitating its displacement by a variety of nucleophiles. quora.com This reactivity is a cornerstone of the synthetic utility of 3-iodoindoles.

Studies on analogous 3-halo-2-(trifluoromethyl)-1H-indoles have demonstrated their high utility in reactions with nucleophiles. mdpi.com These compounds readily undergo substitution reactions with thiols (e.g., 4-methylthiophenol) and cyanide ions (from copper cyanide) to yield the corresponding 3-thioether and 3-carbonitrile derivatives. mdpi.com Furthermore, the C3-iodo functionality is amenable to modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki coupling with phenylboronic acid and the Sonogashira coupling with terminal alkynes, proceed in high yields, allowing for the formation of C-C bonds at the C3 position. mdpi.com In Sonogashira couplings of a related N-unsubstituted iodoindole, a reduction of the C-I bond was observed, but N-alkylation prevented this side reaction and gave the desired acetylenic products. mdpi.com

While substitution at C3 is dominant, nucleophilic addition can occur at the nitrogen atom of the indole ring. Base-catalyzed nucleophilic addition of various indoles to vinylene carbonate has been shown to produce N-functionalized products regioselectively. nih.gov This reaction tolerates a range of functional groups, including halogens like iodine, on the indole ring. nih.gov

Table 2: Nucleophilic Substitution Reactions of 3-Iodoindole Derivatives

| Substrate | Nucleophile/Reagents | Reaction Type | Product | Yield | Reference |

| 3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Sonogashira Coupling | 1-Methyl-3-(phenylethynyl)-2-(trifluoromethyl)-1H-indole | ~100% | mdpi.com |

| 3-Iodo-1-tosyl-2-(trifluoromethyl)-1H-indole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 3-Phenyl-1-tosyl-2-(trifluoromethyl)-1H-indole | 98% | mdpi.com |

| 3-Chloro-1-tosyl-2-(trifluoromethyl)-1H-indole | 4-Methylthiophenol, Cs₂CO₃ | SₙAr | 3-(p-Tolylthio)-1-tosyl-2-(trifluoromethyl)-1H-indole | 79% | mdpi.com |

| 5-Iodo-1H-indole | Vinylene carbonate, K₂CO₃ | Nucleophilic Addition | 4-(5-Iodo-1H-indol-1-yl)-1,3-dioxolan-2-one | 86% | nih.gov |

Mechanistic Investigations of Novel Reactions Involving this compound

Understanding the mechanisms of reactions involving this substituted indole is key to predicting its behavior and developing new synthetic methodologies. The electronic dichotomy of the molecule allows for both radical and ionic pathways.

Radical pathways offer an alternative to traditional ionic reactions for functionalizing the indole core. The trifluoromethyl group itself can be introduced via radical reactions. For example, the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) is believed to proceed through a trifluoromethyl radical intermediate. rsc.org

More pertinent to the reactivity of the iodo-substituted core, iodine-promoted reactions can involve radical species. In the iodine-promoted oxidative cleavage of 2-phenylindole, the reaction was inhibited by the presence of radical scavengers like TEMPO, strongly suggesting a radical-mediated pathway. rsc.org The mechanism is thought to involve the formation of a C3-iodo intermediate, followed by processes that involve superoxide (B77818) radicals generated from molecular oxygen. rsc.org

The C-I bond in this compound can potentially undergo homolytic cleavage under thermal or photochemical conditions to generate an indol-3-yl radical. This reactive intermediate could then be trapped by various radical acceptors, enabling a range of functionalizations distinct from the more common polar reactions. Photoredox-mediated reactions often generate electrophilic CF₃ radicals from reagents like the Umemoto reagent, which then add to double bonds to initiate a radical cascade. nih.gov A similar single-electron transfer (SET) process could potentially involve this compound, either as the radical precursor or the substrate.

Most reactions involving the functionalization of this compound are best described by stepwise models rather than concerted ones.

Electrophilic Aromatic Substitution: This class of reactions proceeds via a classic stepwise mechanism. The electrophile attacks the electron-rich C2 position, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from the C2 position restores the aromaticity of the pyrrole ring. This two-step addition-elimination sequence is characteristic of electrophilic aromatic substitution and is not a concerted process. quora.compearson.com

Nucleophilic Substitution at C3: The substitution of the iodo group at the C3 position also occurs stepwise.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): These reactions follow a well-established catalytic cycle involving discrete steps: oxidative addition of the 3-iodoindole to a Pd(0) complex, transmetalation with the organometallic nucleophile (e.g., boronic acid), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. Each step is a distinct elementary reaction. mdpi.com

Nucleophilic Aromatic Substitution (SₙAr): The reaction with nucleophiles like thiolates likely proceeds through a stepwise addition-elimination mechanism. The nucleophile attacks the C3 carbon, forming a transient, negatively charged Meisenheimer-type intermediate. The subsequent expulsion of the iodide leaving group restores the indole system.

Radical Reactions: Radical functionalizations are archetypal stepwise processes. They typically involve an initiation step (generation of the radical), a propagation step (the radical reacts with a molecule to form a new product and another radical), and a termination step (two radicals combine). The trifluoromethylation of indoles with CF₃SO₂Na, for example, involves the initial formation of a CF₃ radical, its addition to the indole, and subsequent oxidation/re-aromatization steps. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Iodo 5 Trifluoromethyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-iodo-5-(trifluoromethyl)-1H-indole. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms and the electronic environment within the molecule can be mapped out.

Proton (¹H) NMR Analysis for Aromatic and N-H Resonances

The ¹H NMR spectrum of this compound is expected to provide key information about the protons attached to the indole (B1671886) core. The indole N-H proton typically appears as a broad singlet in the downfield region, generally above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic region of the spectrum would display signals corresponding to the protons on the benzene (B151609) ring. Specifically, for the 5-(trifluoromethyl) substituted pattern, one would anticipate signals for H-4, H-6, and H-7. The proton at the 2-position (H-2) is also a characteristic feature of 3-substituted indoles and typically resonates as a singlet or a narrow multiplet. The electron-withdrawing nature of the trifluoromethyl group at the C-5 position and the iodine atom at the C-3 position would influence the chemical shifts of the neighboring protons, generally causing them to shift downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 8.0 | br s |

| H-2 | ~7.5 | s |

| H-4 | ~7.8-8.0 | d |

| H-6 | ~7.4-7.6 | dd |

| H-7 | ~7.3-7.5 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atom attached to the highly electronegative fluorine atoms (the CF₃ group) will appear as a quartet due to C-F coupling, with a characteristic chemical shift. The carbon atom bonded to the iodine (C-3) is expected to be significantly shielded and appear at a lower chemical shift compared to an unsubstituted C-3 indole carbon. The other aromatic carbons will resonate in the typical range for indole derivatives, with their specific shifts influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125-130 |

| C-3 | ~75-85 |

| C-3a | ~128-132 |

| C-4 | ~120-125 |

| C-5 | ~125-130 (q) |

| C-6 | ~115-120 |

| C-7 | ~110-115 |

| C-7a | ~135-140 |

| -CF₃ | ~124 (q, ¹JCF ≈ 274 Hz) |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms within a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. nih.gov The chemical shift of this singlet provides a clear diagnostic marker for the presence and electronic environment of the CF₃ group. nih.gov The typical chemical shift range for a CF₃ group on an aromatic ring is around -60 to -65 ppm relative to a standard such as CFCl₃. nih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between coupled protons. For instance, correlations would be expected between the aromatic protons H-6 and H-7, and between H-6 and H-4, helping to unambiguously assign these signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-4, C-6, and C-7 based on the previously assigned proton resonances.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the precise molecular weight of a compound and insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₉H₅F₃IN is 310.9419. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 311.9497 |

| [M]⁺˙ | 310.9419 |

The fragmentation pattern observed in the mass spectrum would also provide structural information. Common fragmentation pathways for indoles include the loss of small molecules or radicals. For this compound, the loss of an iodine atom or the trifluoromethyl group would be expected fragmentation pathways, leading to characteristic daughter ions that can be observed in the MS/MS spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound (molecular weight: 311.04 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 312 would be selected as the precursor ion.

The fragmentation of this compound is expected to follow pathways dictated by the relative bond strengths and the stability of the resulting fragments. The carbon-iodine (C-I) bond is the weakest covalent bond in the structure, making its cleavage a primary fragmentation pathway. Another significant fragmentation involves the loss of the trifluoromethyl group. Characteristic fragmentation of the indole core, such as the loss of hydrogen cyanide (HCN), is also anticipated. scirp.org

A plausible fragmentation cascade for this compound would begin with the loss of an iodine radical (I•, 127 Da) from the molecular ion, a common fragmentation for iodo-aromatic compounds. Another primary fragmentation would be the cleavage of the C-CF₃ bond, resulting in the loss of a trifluoromethyl radical (•CF₃, 69 Da). fluorine1.ru Subsequent fragmentation of the remaining indole structure would likely proceed through pathways established for similar indole derivatives. nih.govtsijournals.com

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 312 | 185 | I• (Iodine radical) | [5-(trifluoromethyl)-1H-indole + H]⁺ |

| 312 | 243 | •CF₃ (Trifluoromethyl radical) | [3-iodo-1H-indole + H]⁺ |

| 185 | 158 | HCN (Hydrogen cyanide) | [C₇H₄F₃]⁺ |

This table is based on predicted fragmentation patterns derived from the chemical structure and literature on similar compounds.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For this compound, the IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3500-3300 cm⁻¹. nist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzene and pyrrole (B145914) rings will produce a series of bands in the 1620-1450 cm⁻¹ region. One of the most prominent features will be the very strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, typically found between 1350 and 1100 cm⁻¹. acs.org The C-I stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| 3150-3000 | Medium | C-H Stretch | Aromatic C-H |

| 1610, 1580, 1470 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1350-1100 | Very Strong | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl (-CF₃) |

| ~790 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

This table presents expected vibrational frequencies based on established group frequencies from spectroscopic literature.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and bonds within non-polar environments. nih.gov

In the Raman spectrum of this compound, the aromatic ring stretching vibrations (C=C) are expected to be strong. The C-I and C-CF₃ bonds should also give rise to characteristic Raman signals. While the N-H stretch is often weak in Raman spectra, the symmetric C-F stretching mode of the CF₃ group can be a prominent feature. Analysis of related compounds like p-(trifluoromethyl)thiophenol provides a reference for the vibrational modes involving the trifluoromethyl group. rsc.org

Table 3: Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~1615 | Strong | Aromatic C=C Ring Stretch |

| ~1390 | Medium | Indole Ring Vibration |

| ~1010 | Strong | Aromatic Ring Breathing Mode |

| ~750 | Medium | Symmetric C-F Stretch |

This table presents predicted Raman shifts based on data from indole and substituted aromatic compounds. rsc.orgnih.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of information, including exact bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the indole ring system and reveal the orientation of the iodo and trifluoromethyl substituents relative to the ring. Furthermore, it would provide critical insights into the intermolecular interactions that govern the crystal packing. These interactions could include hydrogen bonding involving the indole N-H donor and a neighboring iodine or fluorine atom as a potential acceptor, as well as π–π stacking between the aromatic indole rings of adjacent molecules. While a specific crystal structure for this compound is not publicly available, data from similar structures, such as (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone and 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, provide a reference for the types of parameters that would be determined. researchgate.netresearchgate.net

Table 4: Representative Crystallographic Data Parameters

| Parameter | Example Value/Information |

|---|---|

| Crystal System | Monoclinic / Orthorhombic / Triclinic |

| Space Group | e.g., P2₁/c, Pbca, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 4 or 8 |

| C-I Bond Length | ~2.10 Å |

| C-C(F₃) Bond Length | ~1.50 Å |

| C-F Bond Lengths | ~1.33 Å |

This table provides an example of the data obtained from an X-ray crystallography experiment, based on typical values for related organohalogen compounds.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule and provides insight into its photophysical properties. The indole ring system is chromophoric and known for its distinct absorption and fluorescence characteristics, which are sensitive to substitution. nih.gov

The UV-Vis absorption spectrum of this compound is expected to display bands corresponding to π → π* transitions. The indole chromophore possesses two low-energy transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The positions of these bands are influenced by substituents on the benzene ring. The electron-withdrawing trifluoromethyl group is expected to cause a shift in these absorption bands compared to unsubstituted indole. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many indole derivatives are fluorescent, the presence of a heavy atom like iodine can significantly decrease or "quench" fluorescence intensity through enhanced intersystem crossing to the triplet state (the heavy-atom effect). Therefore, this compound may exhibit weak fluorescence or be non-fluorescent at room temperature. nih.gov

Table 5: Predicted Photophysical Properties of this compound in a Nonpolar Solvent

| Property | Predicted Value/Range | Description |

|---|---|---|

| Absorption Maxima (λₘₐₓ) | ~270-295 nm | Corresponds to ¹Lₐ and ¹Lₑ π → π* transitions |

| Molar Absorptivity (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ | Typical for indole derivatives |

| Emission Maximum (λₑₘ) | ~330-360 nm | If fluorescent, emission is expected in this range |

| Fluorescence Quantum Yield (Φ_F) | Low (<0.1) | Expected to be low due to the heavy-atom effect of iodine |

This table is based on established photophysical data for substituted indoles and the known effects of halogen and trifluoromethyl substituents. nih.govnih.govrsc.org

Computational and Theoretical Studies on 3 Iodo 5 Trifluoromethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 3-iodo-5-(trifluoromethyl)-1H-indole. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of substituted indoles. rsc.org For this compound, DFT calculations would be employed to determine its optimal three-dimensional structure.

Molecular Geometry: The first step in a DFT study is geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. For this compound, particular attention would be paid to the planarity of the indole (B1671886) ring and the orientation of the trifluoromethyl group. The electron-withdrawing nature of both the iodine atom and the trifluoromethyl group would be expected to influence the geometry and electronic distribution of the indole core.

Energy Landscapes: DFT is also used to map out the potential energy surface of the molecule. This allows for the identification of stable conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. For this molecule, rotation of the trifluoromethyl group would be a key conformational feature to investigate. Understanding the energy landscape is crucial for predicting the most likely shapes the molecule will adopt and its dynamic behavior. DFT calculations can also predict the relative stabilities of different isomers. researchgate.net

Hypothetical Optimized Geometry Parameters for this compound (Calculated via DFT)

The following table is a hypothetical representation of data that would be generated from a DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set). The values are based on known geometries of related indole structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C3 | I | - | ~2.10 |

| Bond Length (Å) | C5 | C(CF3) | - | ~1.49 |

| Bond Length (Å) | C(CF3) | F | - | ~1.35 |

| Bond Angle (°) | C2 | C3 | I | ~128 |

| Bond Angle (°) | C4 | C5 | C(CF3) | ~121 |

| Dihedral Angle (°) | N1 | C2 | C3 | I |

Ab initio (from first principles) methods are another class of quantum chemical calculations. Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the use of experimental data for parameterization.

For a molecule like this compound, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory would be used to obtain highly reliable energies and properties. While computationally more expensive than DFT, these methods serve as a benchmark for validating the results from more approximate methods. They are particularly important for calculating properties where electron correlation effects are significant, such as reaction barriers and excited state energies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com An MD simulation calculates the net force on each atom and uses this to compute the atom's motion over a short time step, effectively simulating the molecule's dynamic behavior.

For this compound, MD simulations would be invaluable for several purposes:

Conformational Analysis: While quantum mechanics can find stable conformers, MD simulations can explore the conformational landscape in a simulated environment (e.g., in a solvent like water or an organic solvent) and at a given temperature. This provides insight into the flexibility of the molecule and the populations of different conformers under realistic conditions. nih.gov

Intermolecular Interactions: MD simulations excel at modeling how molecules interact with each other. A simulation of multiple this compound molecules could reveal tendencies for aggregation or specific packing arrangements in the condensed phase. nih.gov Furthermore, simulations with solvent molecules would detail the solvation structure and thermodynamics. If this indole derivative were to be studied for its interaction with a biological target, such as a protein, MD simulations could model the binding process and the stability of the resulting complex. acs.org

Theoretical Prediction of Spectroscopic Parameters.

Computational chemistry provides powerful tools for predicting various types of spectra, which can be used to interpret experimental data or to characterize a hypothetical molecule. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like DFT. For this compound, theoretical predictions of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would be instrumental in confirming its synthesis and characterizing its structure. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, influenced by the electron-withdrawing iodine and trifluoromethyl groups. beilstein-journals.org

Infrared (IR) Spectroscopy: Frequency calculations performed after a geometry optimization yield the vibrational modes of the molecule. researchgate.net Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The frequencies and intensities of these vibrations can be plotted to generate a theoretical IR spectrum. This predicted spectrum can be compared with experimental data to identify the compound. Key vibrational frequencies for this compound would include the N-H stretch, C-H stretches of the aromatic ring, C-F stretches of the trifluoromethyl group, and vibrations involving the C-I bond. bohrium.com

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

This table presents hypothetical, but representative, IR frequencies for the primary functional groups of the target molecule, as would be predicted by DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400-3500 |

| Aromatic C-H | Stretching | ~3050-3150 |

| C-F (of CF₃) | Symmetric/Asymmetric Stretching | ~1100-1350 |

| C=C (Aromatic) | Ring Stretching | ~1450-1600 |

| C-I | Stretching | ~500-600 |

Computational Modeling of Reaction Mechanisms and Transition States.

Computational methods are essential for understanding how chemical reactions occur. For a molecule like this compound, these studies could focus on its synthesis or its subsequent reactions.

For instance, the iodination of a 5-(trifluoromethyl)-1H-indole precursor could be modeled. researchgate.netacs.org DFT calculations can be used to map the entire reaction pathway, starting from the reactants, through the transition state, to the final products. acs.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and, consequently, its rate. Such studies could elucidate whether the iodination proceeds via an electrophilic substitution mechanism and explain the regioselectivity (why the iodine attaches at the C3 position). rsc.orgchiba-u.ac.jp

Quantitative Structure-Reactivity Relationship (QSAR) Studies in an Academic Context.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their reactivity or biological activity. nih.gov

In an academic context, a QSAR study could be performed on a series of substituted indoles, including this compound, to understand how different substituents affect a particular property. For example, a QSAR model could be developed to predict the oxidation potential of these indoles. rsc.org

The process involves:

Building a Dataset: A set of indole derivatives with experimentally measured reactivity data is compiled.

Calculating Descriptors: For each molecule in the dataset, a variety of numerical descriptors are calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).

Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed reactivity.

Model Validation: The model's predictive power is tested on a set of compounds not used in its development.

For this compound, descriptors would quantify the steric bulk of the iodine atom and the strong electron-withdrawing nature of both the iodine and the trifluoromethyl group. These would then be used within the QSAR model to predict its reactivity relative to other indoles in the series.

Strategic Applications of 3 Iodo 5 Trifluoromethyl 1h Indole As a Synthon in Complex Organic Synthesis

Utilization as a Building Block for Diversified Indole (B1671886) Scaffolds

The presence of the iodo-substituent at the 3-position of the indole ring makes 3-iodo-5-(trifluoromethyl)-1H-indole an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups and molecular fragments onto the indole core. This functionalization is key to creating diversified indole scaffolds, which are prominent in medicinal chemistry and materials science.

The primary cross-coupling reactions utilized for the diversification of the this compound scaffold include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-indole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3-position. researchgate.netbeilstein-journals.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Sonogashira Coupling: This coupling reaction joins the iodo-indole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira reaction is instrumental in the synthesis of 3-alkynylindoles, which are important intermediates for further transformations and can be found in various biologically active compounds and organic materials. nih.gov

Heck Coupling: The Heck reaction facilitates the coupling of the iodo-indole with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity. nih.govorganic-chemistry.orgwikipedia.org This method is particularly useful for synthesizing 3-vinylindole derivatives, which can then be subjected to further synthetic manipulations. The reaction conditions can be adapted for aqueous media, enhancing its green chemistry profile. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the iodo-indole and a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a go-to method for the synthesis of 3-aminoindole derivatives, which are significant pharmacophores. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. researchgate.net

The trifluoromethyl group at the C5-position significantly influences the electronic properties of the indole ring, often enhancing the metabolic stability and binding affinity of the resulting molecules in biological systems.

The following table summarizes the potential diversification of the this compound scaffold through these key cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Scaffold |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-5-(trifluoromethyl)-1H-indole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Alkynyl-5-(trifluoromethyl)-1H-indole |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Vinyl-5-(trifluoromethyl)-1H-indole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-Aryl/Alkyl-3-amino-5-(trifluoromethyl)-1H-indole |

Role in the Academic Synthesis of Novel Heterocyclic Systems

Beyond the functionalization of the indole core itself, this compound serves as a crucial starting material for the synthesis of more complex, novel heterocyclic systems. The strategic placement of the iodo group allows for intramolecular cyclization reactions or tandem reaction sequences that build new rings onto the indole framework.

For instance, a Sonogashira coupling can introduce an alkyne with a suitably positioned functional group, which can then undergo a subsequent intramolecular reaction to form a new heterocyclic ring fused to the indole. Similarly, a Heck coupling can be followed by an intramolecular cyclization. These strategies are powerful tools for accessing complex polycyclic indole alkaloids and their analogues, which are often challenging to synthesize by other means.

Research in academic laboratories often focuses on developing new synthetic methodologies, and this compound provides a reliable and reactive platform for testing these new methods. The predictable reactivity of the carbon-iodine bond allows researchers to focus on the novel aspects of their developed synthetic transformations.

Strategies for Constructing Polycyclic Architectures Incorporating the this compound Core

The construction of polycyclic architectures is a significant endeavor in organic synthesis, often aimed at the total synthesis of natural products or the creation of novel compounds with unique three-dimensional structures. This compound is an excellent precursor for such endeavors.

One common strategy involves a sequence of cross-coupling reactions to build up a complex substituent at the C3-position, followed by an intramolecular cyclization. For example, a Suzuki-Miyaura coupling could be used to attach a 2-bromophenyl group, and a subsequent intramolecular Buchwald-Hartwig amination could then form a new six-membered ring, leading to an indolo[3,2-b]quinoline system.

Another approach is the use of gold-catalyzed tandem reactions. While not directly initiated from the iodo-indole, the diversification of the indole scaffold through reactions like Sonogashira coupling can provide the necessary propargylindole intermediates for such gold-catalyzed cyclizations, leading to diverse indole-containing scaffolds. nih.gov

The following table illustrates a hypothetical strategy for constructing a polycyclic architecture:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, 2-Ethynylaniline, Pd/Cu catalyst | 3-((2-Aminophenyl)ethynyl)-5-(trifluoromethyl)-1H-indole |

| 2 | Intramolecular Cyclization | Acid or Metal Catalyst | Indolo[2,3-b]quinoline derivative |

Development of Academic Methodologies for Ligand Synthesis and Catalyst Design

The reactivity of this compound also makes it a valuable tool in the development of new ligands and catalysts. The indole scaffold can be incorporated into larger molecular frameworks designed to act as ligands for transition metals. The synthesis of these complex ligands often relies on the robust and predictable nature of cross-coupling reactions with aryl iodides.

For example, the indole nitrogen or other positions on the ring can be functionalized to create bidentate or polydentate ligands. The this compound can be used to attach the indole moiety to a phosphine, pyridine, or other coordinating group through a cross-coupling reaction. The resulting indole-containing ligands can then be evaluated in various catalytic reactions.

Furthermore, organocatalysis is a rapidly growing field, and novel organocatalysts are continually being designed and synthesized. researchgate.net The 5-(trifluoromethyl)-1H-indole unit can be incorporated into the structure of an organocatalyst to modulate its steric and electronic properties, potentially leading to improved activity and selectivity.

Future Research Directions and Emerging Avenues in 3 Iodo 5 Trifluoromethyl 1h Indole Chemistry

Development of Novel and Sustainable Catalytic Transformations

The 3-iodo moiety of 3-iodo-5-(trifluoromethyl)-1H-indole is a prime handle for a variety of transition metal-catalyzed cross-coupling reactions. While such reactions are well-established for a range of 3-iodoindoles, future research should focus on developing more sustainable and efficient catalytic systems specifically tailored for this electron-deficient substrate. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the reactivity of the indole (B1671886) ring and the C-I bond, necessitating the development of bespoke catalytic protocols.

Future investigations should prioritize the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as greener alternatives to precious metals like palladium. Furthermore, the development of photocatalytic and electrocatalytic methods for C-C and C-heteroatom bond formation from this compound represents a frontier in sustainable synthesis. These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal catalysis.

Table 1: Prospective Catalytic Transformations for this compound

| Coupling Reaction | Potential Coupling Partner | Catalyst System (Proposed) | Potential Product Class |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Palladium or Nickel-based catalysts with tailored ligands | 5-(trifluoromethyl)-3-aryl/heteroaryl-1H-indoles |

| Sonogashira | Terminal alkynes | Palladium/copper co-catalysis | 5-(trifluoromethyl)-3-(alkynyl)-1H-indoles |

| Heck | Alkenes | Palladium catalysts | 3-alkenyl-5-(trifluoromethyl)-1H-indoles |

| Buchwald-Hartwig | Amines, amides, alcohols | Palladium or Copper catalysts | 3-amino/amido/oxy-5-(trifluoromethyl)-1H-indoles |

| Photocatalytic C-H Arylation | Arenes | Iridium or Ruthenium-based photosensitizers | 5-(trifluoromethyl)-3-aryl-1H-indoles |

Exploration of Unprecedented Reactivities and Transformations

Beyond established cross-coupling reactions, the unique electronic properties of this compound open the door to exploring unprecedented reactivities. The electron-deficient nature of the indole core, accentuated by the trifluoromethyl group, could enable novel nucleophilic aromatic substitution (SNAr) reactions at the C-I bond, a transformation that is typically challenging for indole systems.

Furthermore, the combination of the iodo and trifluoromethyl groups may facilitate novel radical-based transformations. For instance, radical trifluoromethylative dearomatization of the indole ring could lead to the formation of complex, three-dimensional spirocyclic indolines, which are valuable scaffolds in medicinal chemistry. acs.org Research in this area could involve the use of photoredox catalysis or radical initiators to trigger novel cyclization and functionalization cascades. acs.org

Another avenue for exploration is the iodine-mediated intramolecular cyclization of enamines derived from this compound, which could provide access to novel polycyclic indole derivatives. acs.org The influence of the trifluoromethyl group on the stability and reactivity of the intermediates in such reactions is a key area for investigation.

Integration into Flow Chemistry and Automation for Enhanced Synthetic Efficiency

The synthesis and subsequent functionalization of this compound can benefit significantly from the integration of flow chemistry and automation. Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for telescoped multi-step syntheses without the need for intermediate isolation. openmedicinalchemistryjournal.com

Future research should focus on developing robust and scalable flow protocols for the synthesis of this compound itself. Subsequently, the implementation of in-line purification and analysis techniques would enable the high-throughput screening of reaction conditions for the catalytic transformations outlined in section 7.1. Automated flow platforms can accelerate the discovery of optimal catalysts and reaction parameters, significantly reducing development time and resource consumption. The ability to safely handle hazardous reagents and intermediates in a closed-loop flow system is particularly advantageous for exploring novel and potentially energetic transformations.

Advanced Materials Science Applications (e.g., optoelectronic properties, non-biological)

The unique electronic characteristics of this compound make it a promising building block for advanced organic materials with applications in optoelectronics. The trifluoromethyl group is known to enhance the electron-accepting properties, thermal stability, and solubility of organic molecules, all of which are desirable traits for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Future research should focus on the synthesis of novel conjugated polymers and small molecules incorporating the this compound unit. The 3-iodo position serves as a convenient point for further extension of the π-conjugated system through cross-coupling reactions. The resulting materials could exhibit interesting photophysical properties, such as tunable emission wavelengths and high quantum yields.

Furthermore, the significant dipole moment and hyperpolarizability that can arise from the strategic placement of electron-donating and electron-withdrawing groups on the indole scaffold suggest that derivatives of this compound could be explored for applications in nonlinear optics (NLO). The design and synthesis of non-centrosymmetric molecules based on this core could lead to materials with high second-order NLO responses, which are valuable for applications such as frequency doubling and optical switching.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-iodo-5-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves two key steps: (1) introduction of the trifluoromethyl group and (2) iodination.

- Trifluoromethylation : Palladium-catalyzed cross-coupling (e.g., using CF₃Cu or CF₃I) on 5-substituted indoles achieves high regioselectivity. Solvents like DMF and temperatures of 80–100°C are critical for yields >80% .

- Iodination : Electrophilic substitution using iodine and triethylamine in trifluoroacetic acid (TFA) at 0–5°C minimizes side reactions, yielding ~72% .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd-mediated CF₃ coupling | Pd(OAc)₂, DMF, 80°C | 85 | |

| Electrophilic iodination | I₂, TEA, TFA | 72 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : confirms trifluoromethyl group presence (δ -60 to -65 ppm). distinguishes indole protons (e.g., H-2 at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 326.9732) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving iodine positioning and steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Critical Analysis : Discrepancies arise from solvent polarity, catalyst loading, and temperature. For example:

- Iodine-catalyzed reactions at 40°C yield 67%, vs. 17% at RT .

- Pd catalysts degrade in polar aprotic solvents if temperatures exceed 100°C, reducing yields by 20–30% .

- Recommendation : Use design of experiments (DoE) to optimize variables like catalyst ratio and reaction time.

Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions?